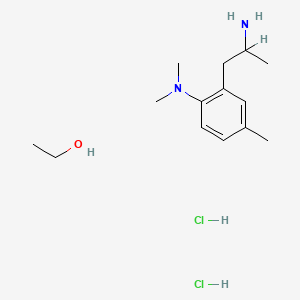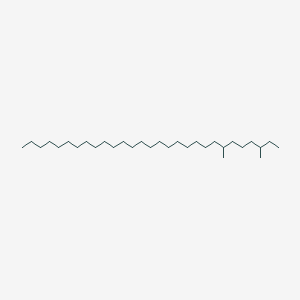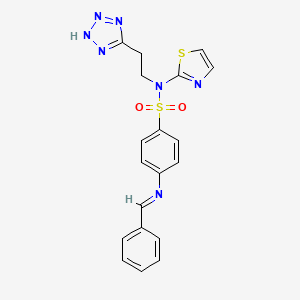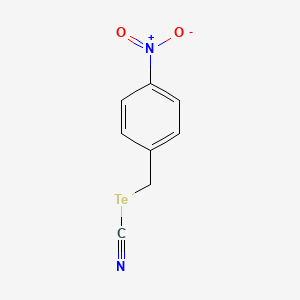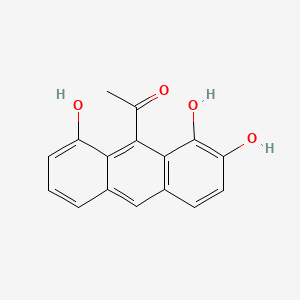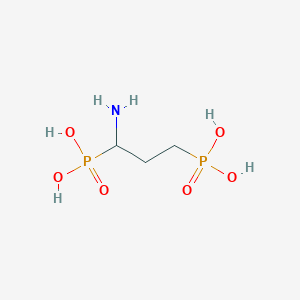
Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of this compound includes a butylamino group and a thioxomethyl group, making it a unique derivative of benzenesulfonamide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with various amines. For the specific compound , the synthetic route may involve the following steps:
Preparation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by the reaction of benzene with chlorosulfonic acid.
Reaction with Butylamine: The benzenesulfonyl chloride is then reacted with butylamine to form N-butylbenzenesulfonamide.
Introduction of Thioxomethyl Group:
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted benzenesulfonamides
科学的研究の応用
Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase IX, an enzyme involved in pH regulation in cancer cells . By inhibiting this enzyme, the compound can disrupt the cellular environment, leading to reduced cancer cell proliferation and increased apoptosis.
類似化合物との比較
Similar Compounds
N-Butylbenzenesulfonamide: A simpler derivative without the thioxomethyl group.
Benzenesulfonamide: The parent compound without any additional substituents.
Uniqueness
Benzenesulfonamide, N-((butylamino)thioxomethyl)-4-methoxy- is unique due to the presence of both the butylamino and thioxomethyl groups. These groups confer specific chemical properties and biological activities that are not observed in simpler derivatives. The compound’s ability to inhibit carbonic anhydrase IX with high selectivity makes it particularly valuable in cancer research .
特性
CAS番号 |
76790-55-1 |
|---|---|
分子式 |
C12H18N2O3S2 |
分子量 |
302.4 g/mol |
IUPAC名 |
1-butyl-3-(4-methoxyphenyl)sulfonylthiourea |
InChI |
InChI=1S/C12H18N2O3S2/c1-3-4-9-13-12(18)14-19(15,16)11-7-5-10(17-2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,18) |
InChIキー |
APYDCGXVHFCKAJ-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole](/img/structure/B14443705.png)
![2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride](/img/structure/B14443717.png)
